molecular formula C21H27NO2 B10783168 Norpropoxyphene CAS No. 66796-40-5

Norpropoxyphene

Cat. No.: B10783168
CAS No.: 66796-40-5
M. Wt: 325.4 g/mol
InChI Key: IKACRWYHQXOSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norpropoxyphene is a major metabolite of the opioid analgesic drug dextropropoxyphene. It is known for its weaker analgesic effects compared to dextropropoxyphene, but it is a relatively potent pro-convulsant and blocker of sodium and potassium channels, particularly in heart tissue. This compound is responsible for many of the side effects associated with dextropropoxyphene use, especially the unusual toxicity observed during overdose .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norpropoxyphene is primarily synthesized through the N-demethylation of dextropropoxyphene. This process involves the removal of a methyl group from the nitrogen atom in the dextropropoxyphene molecule. The reaction is typically catalyzed by the enzyme CYP3A4 in the liver .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of specific reagents and conditions to ensure high yield and purity. The process may include the use of strong bases to facilitate the demethylation reaction, followed by purification steps such as crystallization or chromatography to isolate the desired product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Norpropoxyphene has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of opioids and their metabolites.

    Biology: Studied for its effects on sodium and potassium channels in heart tissue.

    Medicine: Investigated for its role in the side effects and toxicity of dextropropoxyphene.

    Industry: Utilized in forensic toxicology for the analysis of drug overdose cases

Mechanism of Action

Norpropoxyphene exerts its effects primarily by blocking sodium and potassium channels in heart tissue. This action leads to prolonged intracardiac conduction time, which can result in heart failure following even relatively minor overdoses. The compound’s mechanism of action involves binding to these ion channels and altering their function, which disrupts the normal electrical activity of the heart .

Comparison with Similar Compounds

    Dextropropoxyphene: The parent compound from which norpropoxyphene is derived.

    Methadone: Another synthetic opioid with similar structural properties.

    Proadifen (SKF-525A): A known CYP inhibitor structurally similar to this compound.

Comparison:

This compound’s unique properties, particularly its cardiotoxicity, make it a compound of significant interest in both clinical and forensic settings. Its role as a metabolite of dextropropoxyphene highlights the importance of understanding drug metabolism and the potential risks associated with opioid use.

Properties

IUPAC Name

[3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18/h5-14,17,22H,4,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKACRWYHQXOSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10273960
Record name 3-Methyl-4-(methylamino)-1,2-diphenyl-2-butanyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10273960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3376-94-1, 66796-40-5
Record name Norpropoxyphene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norpropoxyphene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066796405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-4-(methylamino)-1,2-diphenyl-2-butanyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10273960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norpropoxyphene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.